Salicyl-AMS (5′-O-(N-salicylsulfamoyl)adenosine) is a novel chemical compound identified as a first-in-class antibacterial lead compound []. It functions as a potent inhibitor of salicylate adenylation enzymes, which are essential for the biosynthesis of siderophores in specific bacteria [, , ]. Siderophores are iron-chelating molecules that bacteria utilize to acquire iron, a crucial nutrient for their growth and virulence [, ]. By inhibiting siderophore biosynthesis, Salicyl-AMS effectively starves bacteria of iron, hindering their growth and potentially combating infection [, , ].
Salicyl-AMS exerts its antibacterial effect by inhibiting the enzymatic activity of salicylate adenylation enzymes, specifically targeting the initial step of siderophore biosynthesis []. This inhibition effectively blocks the production of siderophores, iron-chelating molecules vital for bacterial iron acquisition [, , , ]. In Mycobacterium tuberculosis, for instance, Salicyl-AMS inhibits MbtA, a salicylate adenylation enzyme involved in mycobactin biosynthesis, disrupting the bacteria's ability to obtain iron and consequently inhibiting its growth, particularly under iron-limiting conditions [, , , ].
Antibacterial Agent: Salicyl-AMS exhibits potent antibacterial activity against various bacteria, including Mycobacterium tuberculosis (the causative agent of tuberculosis) and Yersinia pestis (the causative agent of plague) []. Studies have demonstrated its efficacy in inhibiting bacterial growth in both in vitro and in vivo settings [, , ]. Notably, Salicyl-AMS has shown significant promise in inhibiting M. tuberculosis growth in mouse models, highlighting its potential as a novel anti-tuberculosis therapeutic [, ].
Synergistic Effects: Salicyl-AMS demonstrates synergistic effects when combined with other antibiotics. For instance, in Edwardsiella tarda infections, Salicyl-AMS enhances the effectiveness of norfloxacin by inhibiting siderophore biosynthesis, thereby increasing bacterial susceptibility to the antibiotic [].
Tool for Studying Siderophore Biosynthesis: Beyond its therapeutic potential, Salicyl-AMS serves as a valuable tool for investigating siderophore biosynthesis pathways in bacteria [, ]. By inhibiting specific enzymes in the pathway, researchers can gain insights into the mechanisms and regulation of siderophore production.
Structure-Activity Relationship Studies: Further research exploring the structure-activity relationship of Salicyl-AMS and its analogues is crucial to optimize its potency, selectivity, and pharmacological properties [, ].
Preclinical and Clinical Development: Given its promising in vitro and in vivo activity, Salicyl-AMS warrants further investigation in preclinical and clinical trials to evaluate its safety, efficacy, and potential as a novel antibacterial agent, particularly against drug-resistant tuberculosis and other infectious diseases [, ].
Combination Therapies: Investigating the synergistic potential of Salicyl-AMS with existing antibiotics could lead to the development of more effective treatment strategies for bacterial infections, particularly those resistant to current therapies [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9